Octadec-8-enoic acid Octadec-8-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1672913
InChI: InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Octadec-8-enoic acid

CAS No.:

Cat. No.: VC1672913

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Octadec-8-enoic acid -

Specification

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name octadec-8-enoic acid
Standard InChI InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)
Standard InChI Key WRIDQFICGBMAFQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC=CCCCCCCC(=O)O

Introduction

Chemical Structure and Identification

Molecular Characteristics

Octadec-8-enoic acid is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight282.5 g/mol
Exact Mass282.24000
InChI Key (trans)WRIDQFICGBMAFQ-ZHACJKMWSA-N
InChI Key (cis)WRIDQFICGBMAFQ-KHPPLWFESA-N

The structure features a carboxylic acid group at one end and a hydrocarbon chain containing a double bond between the 8th and 9th carbon atoms .

Isomeric Forms

Octadec-8-enoic acid exists in two primary isomeric forms:

  • cis-8-Octadecenoic acid (8Z-octadecenoic acid):

    • CAS Registry Number: 5684-71-9

    • Also known as cis-8-oleic acid

    • IUPAC Name: (Z)-octadec-8-enoic acid

    • SMILES Notation: CCCCCCCCC/C=C\CCCCCCC(=O)O

  • trans-8-Octadecenoic acid (8E-octadecenoic acid):

    • CAS Registry Number: 2197-55-9

    • Also known as trans-8-elaidic acid

    • IUPAC Name: (E)-octadec-8-enoic acid

    • SMILES Notation: CCCCCCCCC/C=C/CCCCCCC(=O)O

The geometric isomerism at the double bond creates significant differences in physical properties and biochemical behavior between these isomers.

Physical and Chemical Properties

The physical and chemical properties of octadec-8-enoic acid are typical of long-chain monounsaturated fatty acids, with specific differences between the cis and trans isomers.

General Properties

PropertyValue
Physical State at Room TemperatureLiquid (cis isomer), Solid (trans isomer)
LogP5.71840 (calculated)
Polar Surface Area (PSA)37.30000
SolubilityInsoluble in water; soluble in organic solvents

Isomer-Specific Properties

The cis and trans isomers differ significantly in their physical properties:

  • Melting Point: The trans isomer typically has a higher melting point than the cis isomer, following the pattern observed in other monounsaturated fatty acids

  • Molecular Geometry: The cis isomer has a bent molecular shape, while the trans isomer has a more linear structure, similar to that of saturated fatty acids

  • Crystal Packing: The trans isomer can pack more efficiently in crystal structures, contributing to its higher melting point

Occurrence and Natural Distribution

While specific data on the natural occurrence of octadec-8-enoic acid is limited in the provided sources, related research provides insight into its distribution.

Biological Sources

Positional isomers of octadecenoic acids have been identified in various biological samples:

  • Human skin lipids contain several unsaturated fatty acids, including cis-octadec-8-enoic acid at approximately 2.2% concentration

  • Bacterial fermentation processes can produce various positional isomers of octadecenoic acids

Synthesis Methods

Laboratory Synthesis

The synthesis of octadec-8-enoic acid typically involves strategic approaches to place the double bond at the desired position:

  • Traditional Methods: Classic approaches for synthesizing monounsaturated fatty acids with specific double bond positions include:

    • Wittig reactions

    • Julia olefination

    • Alkyne reduction

    • Cross-metathesis reactions

  • Stereoselective Synthesis: For controlling the cis/trans configuration:

    • Catalytic hydrogenation of alkynes (for cis isomers)

    • Metal-catalyzed isomerization reactions (for trans isomers)

Bacterial Conversion

Certain bacteria, particularly Lactobacillus species, have been found to convert linoleic acid into various fatty acid metabolites, including octadecenoic acids with different double bond positions .

Analytical Methods for Identification

Several analytical techniques are commonly employed for the identification and characterization of octadec-8-enoic acid:

Chromatographic Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing fatty acid methyl esters (FAMEs) derived from octadec-8-enoic acid

  • High-Performance Liquid Chromatography (HPLC): Used for separation and identification of geometric isomers

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are valuable for determining double bond position and configuration

  • Infrared (IR) Spectroscopy: Can distinguish between cis and trans isomers based on characteristic absorption bands

Fatty AcidDouble Bond PositionNotable Properties/Applications
Octadec-8-enoic acid8Subject of current research interest
Octadec-9-enoic acid (Oleic acid)9Heart health benefits, lowers LDL cholesterol
Nitro-octadec-9-enoic acid9 (with nitro group)Potential inhibition of Rad51-mediated DNA repair
Octadec-12-enoic acid12Subject of synthesis studies

Research Developments

Recent research interests in monounsaturated fatty acids with specific double bond positions have expanded our understanding of their potential applications:

Conversion Studies

Studies have shown that certain probiotic bacteria like Lactobacillus plantarum can convert linoleic acid into various fatty acid metabolites, including octadecenoic acids with different double bond positions .

Nitrated Derivatives

Nitrated derivatives of octadecenoic acids have shown promising biological activities:

  • Nitro-fatty acids have demonstrated potential as inhibitors of Rad51-mediated DNA repair

  • Compounds such as 10-nitro-octadec-9-enoic acid have been investigated for potential therapeutic applications in cancer treatment

Material Science Applications

Recent research has explored the development of fatty acid derivatives as:

  • Sustainable corrosion inhibitors for mild steel, as demonstrated with E-octadec-9-enoic acid derivatives

  • Building blocks for polymers and other materials

Structure-Activity Relationships

The position and configuration of the double bond in octadecenoic acids significantly impact their physical properties and biological activities:

  • Double Bond Position: Affects melting point, solubility, and interaction with enzymes

  • cis/trans Configuration: Determines molecular geometry and packing characteristics

  • Functional Group Modifications: Addition of functional groups (e.g., nitro groups) can dramatically alter biological activity

Future Perspectives and Research Directions

Based on current trends in fatty acid research, future studies on octadec-8-enoic acid might focus on:

  • Comprehensive Physical Characterization: More detailed analysis of thermodynamic properties

  • Biological Activity Screening: Investigation of potential health effects and biological activities

  • Synthetic Methodology Development: Improved stereoselective synthesis methods

  • Applications in Sustainable Chemistry: Development of bio-based materials and green chemistry applications

  • Metabolic Profiling: Understanding its role in metabolic pathways and potential as a biomarker

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator